molecular formula C12H16Si B096597 1H-Inden-1-yl(trimethyl)silane CAS No. 18053-75-3

1H-Inden-1-yl(trimethyl)silane

Cat. No.: B096597
CAS No.: 18053-75-3
M. Wt: 188.34 g/mol
InChI Key: DAVVYCRMXOFZQG-UHFFFAOYSA-N
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Description

1H-Inden-1-yl(trimethyl)silane is a chemical compound with the molecular formula C12H16Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science.

Preparation Methods

The synthesis of 1H-Inden-1-yl(trimethyl)silane typically involves the reaction of indene with trimethylchlorosilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation . The general reaction scheme is as follows:

Indene+TrimethylchlorosilaneBaseThis compound+By-products\text{Indene} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{this compound} + \text{By-products} Indene+TrimethylchlorosilaneBase​this compound+By-products

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Inden-1-yl(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran or dichloromethane, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Inden-1-yl(trimethyl)silane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic transformations.

    Material Science: This compound is utilized in the development of silicon-based materials with unique properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which 1H-Inden-1-yl(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can act as a protecting group for reactive sites in organic molecules, thereby influencing the reactivity and stability of the compound. The indenyl group provides aromatic stability and can participate in π-π interactions with other aromatic systems .

Comparison with Similar Compounds

1H-Inden-1-yl(trimethyl)silane can be compared with other similar compounds such as:

    Trimethyl(2-methyl-1H-inden-1-yl)silane: This compound has a similar structure but with a methyl group on the indenyl ring, which can affect its reactivity and applications.

    Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, this compound has three trimethylsilyl groups bonded to a central silicon atom, making it distinct in its chemical behavior.

The uniqueness of this compound lies in its specific combination of the indenyl and trimethylsilyl groups, which confer unique reactivity and stability properties.

Properties

IUPAC Name

1H-inden-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Si/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVVYCRMXOFZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1C=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939347
Record name (1H-Inden-1-yl)(trimethyl)silane
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Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18053-75-3
Record name 1-(Trimethylsilyl)indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18053-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, 1H-inden-1-yltrimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018053753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1H-Inden-1-yl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trimethylsilylinden
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